Furaprevir

Description

Propriétés

Numéro CAS |

1435923-88-8 |

|---|---|

Formule moléculaire |

C47H56N6O10S |

Poids moléculaire |

897.0 g/mol |

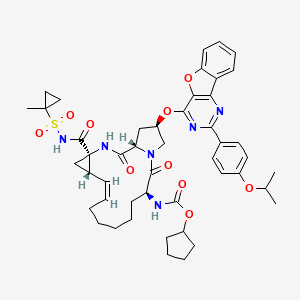

Nom IUPAC |

cyclopentyl N-[(1S,4R,6S,7Z,14S,18R)-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-18-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |

InChI |

InChI=1S/C47H56N6O10S/c1-28(2)60-32-21-19-29(20-22-32)40-49-38-34-16-11-12-18-37(34)63-39(38)42(50-40)61-33-25-36-41(54)51-47(44(56)52-64(58,59)46(3)23-24-46)26-30(47)13-7-5-4-6-8-17-35(43(55)53(36)27-33)48-45(57)62-31-14-9-10-15-31/h7,11-13,16,18-22,28,30-31,33,35-36H,4-6,8-10,14-15,17,23-27H2,1-3H3,(H,48,57)(H,51,54)(H,52,56)/b13-7-/t30-,33-,35+,36+,47-/m1/s1 |

Clé InChI |

GZRNOYTVBWWFLJ-NTPALUMKSA-N |

SMILES isomérique |

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6/C=C\CCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93 |

SMILES canonique |

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93 |

Origine du produit |

United States |

Foundational & Exploratory

Furaprevir: A Deep Dive into the Mechanism of Action Against HCV Replication

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The treatment of chronic Hepatitis C Virus (HCV) infection has been transformed by the advent of direct-acting antivirals (DAAs).[1] Among these, inhibitors of the HCV nonstructural protein 3/4A (NS3/4A) protease are a cornerstone of modern therapy.[2][3] Furaprevir (formerly TG-2349) is a potent, selective, and investigational pan-genotypic inhibitor of the HCV NS3/4A serine protease.[1][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in halting HCV replication.

The HCV Replication Cycle: The Central Role of NS3/4A Protease

HCV, a single-stranded RNA virus, translates its genome into a single large polyprotein upon infecting a host cell.[1][5] This polyprotein must be cleaved by host and viral proteases to release functional structural and non-structural (NS) proteins.[1][5][6] The NS3/4A serine protease is a viral enzyme essential for this maturation process, responsible for cleaving the polyprotein at four distinct sites to generate mature NS3, NS4A, NS4B, NS5A, and NS5B proteins.[3][7][8][9][10] These proteins assemble into the viral replicase complex, which is indispensable for viral RNA replication.[3][6] By targeting and inhibiting the NS3/4A protease, its crucial function in the viral lifecycle is disrupted, thereby preventing viral replication.[2][3][11]

Core Mechanism of Action of this compound

This compound is a small aromatic hetero-polycyclic compound designed as a potent and selective inhibitor of the HCV NS3/4A serine protease.[1] Its mechanism of action is centered on the direct and competitive inhibition of this essential viral enzyme.

-

Target Binding: this compound binds to the active site of the NS3/4A protease.[2][11] This binding is highly specific, which minimizes the potential for off-target effects on host cellular processes.[11]

-

Inhibition of Polyprotein Processing: By occupying the active site, this compound blocks the protease's ability to cleave the HCV polyprotein.[2][11] This cessation of proteolytic activity prevents the release and maturation of the non-structural proteins required for viral replication.[2][3]

-

Disruption of the Viral Replicase Complex: Without the mature non-structural proteins, the formation of the functional viral replication complex is aborted.[6][12]

-

Cessation of Viral Replication: The inability to form the replication complex effectively halts the synthesis of new viral RNA, leading to a significant reduction in viral load within the host.[2][11]

The logical flow of this compound's inhibitory action is visualized in the diagram below.

Quantitative Data: In Vitro Potency of this compound

This compound has demonstrated potent, pan-genotypic activity in both enzymatic and cell-based replicon assays.[1] The following table summarizes its inhibitory concentrations (IC50) against the NS3/4A protease and its effective concentrations (EC50/EC90) in subgenomic replicon systems.

| Assay Type | HCV Genotype | Parameter | Value (nM) | Reference |

| Enzyme Inhibition | Genotypes 1-6 | IC50 | 0.6 - 3.7 | [1] |

| Subgenomic Replicon | Genotype 1a | EC50 | < 2 | [1] |

| Genotype 1b | EC50 | < 2 | [1] | |

| Genotype 1a (in 40% human serum) | EC90 | 56.5 | [1] | |

| Genotype 1b (in 40% human serum) | EC90 | 15.1 | [1] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response. In this context, it represents the concentration required to inhibit 50% of HCV replicon replication.

Visualization of Key Pathways and Protocols

HCV Polyprotein Processing and this compound's Point of Intervention

The NS3/4A protease is responsible for four critical cleavages in the HCV polyprotein. This compound's action prevents the downstream formation of the replication machinery.

Experimental Workflow: NS3/4A Protease Inhibition Assay

A common method to determine the IC50 of an NS3/4A inhibitor is the Förster Resonance Energy Transfer (FRET)-based enzymatic assay.[6] The workflow for such an experiment is outlined below.

Detailed Experimental Protocols

Protocol: NS3/4A Protease FRET-Based Inhibition Assay

This protocol is adapted from standard methodologies for assessing HCV NS3/4A protease inhibitors.[6][13]

Objective: To determine the IC50 value of this compound against recombinant HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific)

-

FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT

-

This compound, dissolved in 100% DMSO

-

384-well black, low-volume microplates

-

Fluorescence plate reader with excitation/emission filters for the FRET pair (e.g., 485 nm/520 nm)

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution series of this compound in DMSO, typically starting from a high concentration (e.g., 10 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Assay Plate Preparation: Dispense 0.5 µL of the diluted test compounds and controls into the wells of a 384-well microplate.[6]

-

Enzyme Preparation: Dilute the recombinant NS3/4A protease to a final working concentration of 40 nM in pre-chilled assay buffer.[6][13]

-

Enzyme Addition: Add 20 µL of the diluted NS3/4A protease solution to each well containing the compound. For the 100% inhibition control, add 20 µL of assay buffer without the enzyme.

-

Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme.[6]

-

Substrate Preparation: Dilute the FRET substrate to a final working concentration of 60 µM in the assay buffer.[6][13]

-

Reaction Initiation: Add 10 µL of the diluted FRET substrate to each well to start the enzymatic reaction. The final volume should be 30.5 µL.

-

Data Acquisition: Immediately place the plate in a kinetic fluorescence plate reader. Measure the increase in fluorescence intensity every minute for 30-60 minutes. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis:

-

Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

Normalize the rates using the 0% and 100% inhibition controls.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Protocol: HCV Replicon Assay for Antiviral Activity

This protocol describes a method to measure the antiviral efficacy (EC50) of this compound in a cell-based system using a stable HCV replicon-harboring cell line.[12][14][15]

Objective: To determine the EC50 and CC50 values of this compound in Huh-7 cells harboring a subgenomic HCV replicon.

Materials:

-

Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b) with a luciferase reporter gene.

-

Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.

-

This compound, dissolved in 100% DMSO.

-

96-well clear-bottom white plates (for luminescence) and clear plates (for cytotoxicity).

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Luminometer.

Procedure:

-

Cell Seeding: Culture the HCV replicon cells in medium with G418. On the day of the assay, trypsinize the cells, count them, and resuspend in medium without G418. Seed the cells into 96-well plates at an optimal density (e.g., 7,500 cells/well).[12]

-

Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[12]

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.[14]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[12]

-

Luciferase Assay (Antiviral Activity):

-

After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.[12]

-

Prepare and add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer. The signal intensity is directly proportional to the level of HCV replicon replication.[14]

-

-

Cytotoxicity Assay (CC50 Determination):

-

In a parallel plate, perform a cytotoxicity assay (e.g., CellTiter-Glo®) to measure ATP levels, an indicator of cell viability.[12]

-

Add the reagent and measure luminescence as per the manufacturer's protocol.

-

-

Data Analysis:

-

EC50: Normalize the luciferase readings to DMSO controls and plot the percent inhibition of replication vs. log[this compound]. Fit the curve to determine the EC50 value.

-

CC50: Normalize the cell viability readings to DMSO controls and plot the percent cytotoxicity vs. log[this compound]. Fit the curve to determine the CC50 (50% cytotoxic concentration) value.

-

Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.[12]

-

Conclusion

This compound is a highly potent, pan-genotypic inhibitor of the HCV NS3/4A protease.[1] Its mechanism of action involves the direct blockade of the enzyme's active site, which is a critical step in the viral polyprotein processing cascade.[2][11] This inhibition prevents the formation of the viral replication complex, thereby halting the proliferation of the virus.[6][11] The low nanomolar potency demonstrated in both enzymatic and cell-based assays underscores its potential as an effective component in combination therapies for the treatment of chronic hepatitis C.[1] The detailed protocols and workflows provided herein serve as a guide for the continued research and characterization of this and other next-generation NS3/4A protease inhibitors.

References

- 1. Portico [access.portico.org]

- 2. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. oaepublish.com [oaepublish.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

Furaprevir (TG-2349): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaprevir (formerly TG-2349) is a potent, orally bioavailable, pan-genotypic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. Developed by TaiGen Biotechnology, this compound has progressed through extensive preclinical and clinical development, demonstrating significant antiviral activity and a favorable safety profile. This document provides a detailed technical guide on the discovery and development history of this compound, including its mechanism of action, key experimental data, and a summary of its clinical trial progression.

Introduction

Hepatitis C is a global health concern, with millions of individuals chronically infected and at risk of developing severe liver disease.[1] The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with NS3/4A protease inhibitors playing a crucial role in combination therapies.[2] this compound emerged from a dedicated drug discovery program at TaiGen Biotechnology, which involved the synthesis and screening of over 1,500 compounds to identify a candidate with optimal potency, safety, and pharmacokinetic properties.[1]

Mechanism of Action

The HCV genome is translated into a single polyprotein that must be cleaved by host and viral proteases to produce mature viral proteins.[2] The HCV NS3/4A serine protease is responsible for multiple cleavages of this polyprotein and is therefore essential for viral replication.[2][3] this compound is a highly selective inhibitor of the NS3/4A protease.[2][4] By binding to the active site of the enzyme, this compound blocks the processing of the viral polyprotein, thereby halting the viral replication cycle.[3] This targeted mechanism minimizes off-target effects and contributes to the drug's favorable safety profile.[3]

Preclinical Development

In Vitro Antiviral Activity

This compound demonstrated potent and pan-genotypic activity against the HCV NS3/4A protease in both enzymatic and cell-based replicon assays.

Table 1: In Vitro Potency of this compound

| Assay Type | HCV Genotype | IC50 (nM) | EC50 (nM) | EC90 (nM) in 40% Human Serum |

| Enzyme Inhibition | Genotypes 1-6 | 0.6 - 3.7 | - | - |

| Subgenomic Replicon | Genotype 1a | - | < 2 | 56.5 |

| Subgenomic Replicon | Genotype 1b | - | < 2 | 15.1 |

| Data sourced from Drugs of the Future 2022, 47(8).[2] |

Experimental Protocols

3.2.1. NS3/4A Protease Inhibition Assay (General Protocol)

A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the HCV NS3/4A protease. A recombinant form of the NS3/4A protease is incubated with a synthetic peptide substrate that mimics a viral cleavage site and is linked to a reporter system (e.g., FRET). In the absence of an inhibitor, the protease cleaves the substrate, generating a measurable signal. The assay is performed with varying concentrations of this compound, and the reduction in signal is measured to calculate the IC50 value, representing the concentration of the drug required to inhibit 50% of the protease activity.

3.2.2. HCV Replicon Assay (General Protocol)

To assess the antiviral activity of this compound in a cellular context, a replicon system is employed. This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that replicates autonomously. These replicons often contain a reporter gene, such as luciferase, allowing for the quantification of viral replication. The replicon-containing cells are treated with serial dilutions of this compound. After a defined incubation period, the level of reporter gene expression is measured. The half-maximal effective concentration (EC50) is then calculated, which is the concentration of this compound that reduces replicon replication by 50%.

Clinical Development

This compound has undergone a comprehensive clinical development program, progressing through Phase I, II, and III trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase I Studies

Phase I studies in healthy volunteers were conducted to assess the safety, tolerability, and pharmacokinetic profile of this compound.[4][5][6] These studies involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4][5][6]

Table 2: Summary of Phase I Pharmacokinetic Parameters

| Parameter | Value | Note |

| Tmax (rats and dogs) | 2 - 6 hours | Time to reach maximum plasma concentration.[4] |

| Half-life (rats and dogs) | > 8 hours | [4] |

| Apparent Clearance (CL) | 33.4 L/h | In humans.[4][5][6][7] |

| Volume of Distribution (V2) | 219.0 L | In humans.[4][5][6][7] |

| Effect of Food | Significantly enhances absorption | Increased AUC and Cmax.[4][6][7] |

| Data from a randomized Phase I study in healthy subjects.[4][5][6] |

In the SAD study, Cmax and AUC increased more than proportionally with doses from 100-400 mg.[4][5][6][7] In the MAD study, Cmax and AUC increased in a roughly dose-proportional manner in the 200-600 mg range.[4][5][6][7] this compound did not accumulate in the body after multiple doses and was found to be safe and well-tolerated.[4][6][7]

Phase II and III Clinical Trials

Multiple Phase II and III clinical trials have been conducted to evaluate the efficacy and safety of this compound in combination with other antiviral agents in patients with chronic HCV infection.

Table 3: Overview of Key Clinical Trials for this compound (TG-2349)

| Clinical Trial ID | Phase | Study Title | Intervention | Key Outcome | Status |

| NCT02340962 | II | Evaluate the Efficacy and Safety of TG-2349 in Subjects With Hepatitis C Infection | This compound (200 mg or 400 mg) + Peg-interferon + Ribavirin | SVR12 of 91% in patients receiving a 12-week course.[8] | Completed |

| NCT03593447 | II | A Multicenter, Randomized, Open-label, Dose-ranging, Phase II Study to Evaluate the Efficacy and Safety in TG-2349 Combination With DAG181 (± Ribavirin) in Treatment naïve Subjects With Chronic Hepatic C Virus Genotype I Infection | This compound + Yimitasvir (DAG181) ± Ribavirin | SVR12 of 97.4% with this compound + Yimitasvir.[1] | Completed[7] |

| NCT04155515 | III | A Phase III, Multicenter, Open-labeded Study To Evaluate Efficacy and Safety of TG-2349 in Combination With DAG181 and Ribavirin for 12 Weeks of Treatment in HCV Genotype I Infected Patients | This compound (TG-2349) + Yimitasvir (DAG181) + Ribavirin | Efficacy and Safety | Completed[9] |

Clinical Trial Experimental Protocol (General Outline for NCT04155515)

This Phase III, multicenter, open-label study aimed to evaluate the efficacy and safety of a 12-week treatment regimen of this compound in combination with DAG181 and Ribavirin in patients with HCV Genotype 1 infection.[9]

-

Population: Approximately 360 subjects with chronic HCV genotype 1 infection, divided into non-cirrhotic and cirrhotic groups.[9]

-

Inclusion Criteria (selected): Chronic HCV genotype 1 infection, treatment-naïve, specific laboratory parameters (e.g., ALT, AST, bilirubin, platelet count, etc.).[9]

-

Intervention:

-

Primary Outcome Measures: Sustained Virologic Response 12 weeks after the end of treatment (SVR12).

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.

Conclusion

This compound (TG-2349) is a potent, pan-genotypic HCV NS3/4A protease inhibitor that has demonstrated significant promise throughout its development. Discovered through a rigorous in-house research program at TaiGen Biotechnology, it has shown excellent in vitro antiviral activity. The clinical development program, from Phase I to Phase III, has established a favorable safety, tolerability, and pharmacokinetic profile, along with high efficacy rates (SVR12) in combination with other direct-acting antivirals. This compound represents a significant contribution to the arsenal (B13267) of therapies available for the treatment of chronic hepatitis C.

References

- 1. Product-Furaprevir-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]

- 2. Portico [access.portico.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. Safety, Tolerability, Pharmacokinetics, and Effects of Gene Polymorphisms on this compound (TG-2349), a Novel Hepatitis C Inhibitor: A Randomized Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. | BioWorld [bioworld.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

In Vitro Antiviral Spectrum of Furaprevir Against HCV Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaprevir (formerly known as TG-2349) is a potent, second-generation, direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] As a key enzyme in the HCV replication cycle, the NS3/4A protease is responsible for cleaving the viral polyprotein into mature, functional proteins.[1][2] By selectively inhibiting this protease, this compound effectively disrupts viral replication.[1][2] Preclinical studies have demonstrated that this compound exhibits pan-genotypic activity, making it a promising candidate for the treatment of chronic hepatitis C across various viral genotypes.[1][2][3] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound against a range of HCV genotypes, details the experimental methodologies used for its evaluation, and illustrates key pathways and workflows.

Mechanism of Action of this compound

The hepatitis C virus genome is a single-stranded RNA molecule that is translated into a large polyprotein. This polyprotein must be processed by both host and viral proteases to yield functional viral proteins. The HCV NS3/4A serine protease is a viral enzyme that plays a crucial role in this process, making it a prime target for antiviral therapy. This compound is a small aromatic hetero-polycyclic compound that selectively inhibits the HCV NS3/4A serine protease.[1][2]

Caption: this compound inhibits the HCV NS3/4A protease, preventing polyprotein cleavage and subsequent viral replication.

Quantitative In Vitro Antiviral Activity of this compound

The in vitro antiviral activity of this compound has been evaluated using enzyme- and replicon-based inhibition assays. These assays have demonstrated its potent and pan-genotypic inhibition of the NS3/4A protease. The following tables summarize the available quantitative data on the inhibitory concentrations of this compound against various HCV genotypes.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound Against HCV Genotypes

| HCV Genotype | IC50 Range (nM) |

| Genotypes 1-6 | 0.6 - 3.7 |

Table 2: In Vitro Half-Maximal Effective Concentration (EC50) and 90% Effective Concentration (EC90) of this compound Against HCV Genotypes 1a and 1b

| HCV Genotype | EC50 (nM) | EC90 (nM) in 40% Human Serum |

| Genotype 1a | < 2 | 56.5 |

| Genotype 1b | < 2 | 15.1 |

Note: Detailed EC50 values for HCV genotypes 2 through 6 are not extensively detailed in the publicly available literature.

Experimental Protocols: HCV Replicon Assay

The standard method for determining the in vitro efficacy of anti-HCV compounds is the HCV replicon assay. This cell-based assay utilizes human hepatoma cells (typically Huh-7) that harbor a subgenomic HCV RNA molecule (replicon) capable of autonomous replication. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication.

General Methodology

-

Cell Line and Replicon Maintenance:

-

Huh-7 human hepatoma cells are commonly used due to their high permissiveness to HCV replication.

-

These cells are stably transfected with a subgenomic HCV replicon (e.g., from genotype 1a, 1b, or other genotypes). The replicon typically contains the HCV non-structural proteins (NS3 to NS5B) necessary for replication and a selectable marker or a reporter gene.

-

-

Assay Procedure:

-

Cell Seeding: HCV replicon-containing Huh-7 cells are seeded into 96-well or 384-well plates at a predetermined density.

-

Compound Preparation: this compound is serially diluted to create a range of concentrations for testing.

-

Compound Addition: The diluted this compound is added to the plated cells. Control wells include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).

-

Incubation: The plates are incubated for a standard period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

-

Data Analysis: The EC50 value, which is the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curve.

-

-

Cytotoxicity Assay:

-

Concurrently, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of this compound. This ensures that the observed reduction in replicon replication is due to specific antiviral activity and not cell death.

-

Caption: A generalized workflow for determining the in vitro efficacy of this compound using an HCV replicon assay.

HCV Life Cycle and the Role of NS3/4A Protease

Understanding the HCV life cycle is crucial for appreciating the mechanism of action of direct-acting antivirals. The virus enters a hepatocyte, releases its RNA genome, which is then translated into a single polyprotein. The NS3/4A protease is essential for cleaving this polyprotein into individual non-structural proteins that form the replication complex.

References

Furaprevir: A Pivotal Player in the Evolution of HCV Protease Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), with NS3/4A protease inhibitors forming a cornerstone of curative therapies. This technical guide delves into the pivotal role of Furaprevir (formerly TG-2349), a potent, second-generation NS3/4A protease inhibitor, in the evolutionary journey of this critical drug class. We will explore the progression from first-generation agents, their limitations, and the subsequent development of second-generation inhibitors like this compound, which offer improved potency, pangenotypic activity, and a higher barrier to resistance. This document provides a comprehensive overview of the mechanism of action, comparative preclinical and clinical data, detailed experimental protocols for key assays, and the logical evolution of HCV protease inhibitor development.

Introduction: The Challenge of Hepatitis C and the Dawn of Direct-Acting Antivirals

Chronic Hepatitis C virus (HCV) infection has long been a global health crisis, leading to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] Initial treatments centered around pegylated interferon and ribavirin, a combination fraught with significant side effects and limited efficacy, particularly for patients with HCV genotype 1.[1] The quest for more effective and tolerable therapies led to a deeper understanding of the HCV lifecycle, identifying key viral enzymes as prime targets for drug development.

The HCV NS3/4A serine protease is a critical enzyme in the viral replication cycle. It is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for the formation of the viral replication complex.[2] By inhibiting this protease, the viral life cycle is effectively halted. This understanding paved the way for the development of direct-acting antivirals (DAAs), specifically NS3/4A protease inhibitors.

The First Wave: Limitations of First-Generation Protease Inhibitors

The approval of the first-generation NS3/4A protease inhibitors, telaprevir (B1684684) and boceprevir, in 2011 marked a significant milestone in HCV therapy.[1] When added to the standard of care (pegylated interferon and ribavirin), these agents dramatically improved sustained virologic response (SVR) rates in patients with genotype 1 HCV.[3]

However, these first-generation inhibitors were not without their drawbacks. They suffered from a low barrier to resistance, with the rapid emergence of resistance-associated substitutions (RASs).[3] Their clinical utility was also hampered by significant side effects, a demanding pill burden, and a narrow spectrum of activity, being largely limited to genotype 1.[1] These limitations fueled the drive for the development of a new generation of protease inhibitors.

The Second Generation: this compound and the Quest for an Ideal Protease Inhibitor

Second-generation HCV NS3/4A protease inhibitors were designed to overcome the shortcomings of their predecessors. This new wave of drugs, including this compound, simeprevir, paritaprevir, and grazoprevir, offered several key advantages:

-

Improved Potency: Higher antiviral activity at lower concentrations.

-

Pangenotypic Activity: Efficacy across multiple HCV genotypes.

-

Higher Barrier to Resistance: Reduced susceptibility to the development of resistance.

-

Improved Safety and Tolerability: Fewer and less severe side effects.

-

Simplified Dosing: Once-daily oral administration.

This compound, discovered and developed by TaiGen Biotechnology, emerged as a promising candidate from this second generation. Through rational drug design and extensive screening of over 1,500 compounds, this compound was selected for its potent, pangenotypic activity and favorable pharmacokinetic profile.[4]

Mechanism of Action

This compound is a selective and potent inhibitor of the HCV NS3/4A serine protease.[2] It binds to the active site of the enzyme, blocking its ability to cleave the HCV polyprotein. This disruption of the viral replication process effectively suppresses HCV proliferation.

HCV Polyprotein Processing and Inhibition by this compound.

Quantitative Data and Comparative Analysis

The evolution of HCV protease inhibitors is clearly demonstrated through the comparative analysis of their in vitro potency, clinical efficacy, and pharmacokinetic properties.

Table 1: In Vitro Activity of HCV Protease Inhibitors

| Inhibitor | Generation | Class | HCV Genotype 1a EC50 (nM) | HCV Genotype 1b EC50 (nM) | Reference(s) |

| Telaprevir | 1st | Linear | 354 | 1200 | [5] |

| Boceprevir | 1st | Linear | 1200 | 290 | [5] |

| This compound | 2nd | Macrocyclic | ~13 (as GS-9451) | ~5.4 (as GS-9451) | [6] |

| Simeprevir | 2nd | Macrocyclic | <13 | <13 | [7] |

| Paritaprevir | 2nd | Macrocyclic | 1.0 | 0.21 | [8] |

| Grazoprevir | 2nd | Macrocyclic | 0.007 (IC50) | 0.004 (IC50) | [9] |

| Glecaprevir | 2nd | Macrocyclic | 0.21 - 4.6 | 0.21 - 4.6 | [10] |

| Voxilaprevir | 2nd | Macrocyclic | 0.43 | 0.35 | [5] |

Table 2: Clinical Efficacy of Regimens Containing Protease Inhibitors (SVR12 Rates)

| Regimen | HCV Genotype | Patient Population | SVR12 Rate | Reference(s) |

| Telaprevir + Peg-IFN/RBV | 1 | Treatment-Naïve | 67-75% | [3] |

| Boceprevir + Peg-IFN/RBV | 1 | Treatment-Naïve | 67-73% | [1] |

| This compound + Yimitasvir | 1b | Treatment-Naïve | >90% | [4] |

| This compound + Yimitasvir | 1 | Treatment-Naïve | 97.4% | [4] |

| Simeprevir + Sofosbuvir | 1 | Treatment-Naïve/Experienced | 93% | [11] |

| Paritaprevir/r + Ombitasvir + Dasabuvir (3D) | 1 | Treatment-Naïve | 99% | [12] |

| Grazoprevir + Elbasvir | 1, 4 | Treatment-Naïve/Experienced | ~97% | [13] |

| Glecaprevir + Pibrentasvir | 1-6 | Treatment-Naïve (no cirrhosis) | 96-100% | [13] |

| Sofosbuvir/Velpatasvir/Voxilaprevir | 1-6 | DAA-Experienced | 96-97% | [13] |

Table 3: Pharmacokinetic Parameters of HCV Protease Inhibitors in Healthy Volunteers

| Parameter | This compound | Telaprevir (750 mg, fasted) | Boceprevir (800 mg q8h) | Faldaprevir (480 mg) | Reference(s) |

| Tmax (h) | N/A | 3.75 - 5.00 | N/A | 4.0 - 6.0 | [14] |

| Cmax (ng/mL) | N/A | 268 | N/A | 2600 | [14] |

| AUC (ng·h/mL) | N/A | 2590 (AUC0-∞) | N/A | 48200 (AUC0-∞) | [14] |

| t1/2 (h) | N/A | 5.37 - 9.32 | N/A | 36.1 | [14] |

Key Experimental Protocols

The characterization of HCV protease inhibitors like this compound relies on robust in vitro and cell-based assays. Below are detailed protocols for two fundamental experiments.

HCV NS3/4A Protease Enzymatic Inhibition Assay (FRET-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the NS3/4A protease.

Principle: A synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease is flanked by a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant HCV NS3/4A protease (e.g., genotype 1b)

-

Fluorogenic FRET substrate (e.g., Ac-DEVD-AMC or a peptide with a 5-FAM/QXL™520 pair)[15][16]

-

Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT[17]

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Dispense a small volume (e.g., 0.5 µL) of the diluted test compounds into the wells of a 384-well black microplate. Include wells with DMSO alone as a no-inhibitor control.

-

Enzyme Preparation: Dilute the recombinant NS3/4A protease to the desired final concentration (e.g., 40 nM) in the assay buffer.[17]

-

Enzyme Addition: Add the diluted NS3/4A protease solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow the inhibitors to bind to the enzyme.[17]

-

Substrate Preparation: Dilute the FRET substrate to the desired final concentration (e.g., 60 µM) in the assay buffer.[17]

-

Reaction Initiation: Add the diluted FRET substrate to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 490/530 nm for 5-FAM/QXL™520).

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the protease activity by 50%.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound in a more physiologically relevant context.

Principle: Human hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic HCV RNA molecule (a replicon) that can replicate autonomously. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in the reporter signal in the presence of a test compound indicates inhibition of HCV replication.

Materials:

-

Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter)

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and G418 for selection)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well or 384-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Plate the HCV replicon-containing Huh-7 cells into microplates at a predetermined density.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the plated cells. Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor).

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. The luminescence signal is directly proportional to the level of HCV RNA replication.

-

Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of the compound and to ensure that the observed reduction in replicon replication is not due to cell death.

Data Analysis:

-

Plot the luciferase signal against the logarithm of the compound concentration.

-

Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the viral replication.

-

Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.

General Experimental Workflow for HCV Protease Inhibitor Screening.

Conclusion: this compound's Legacy and the Future of HCV Therapy

This compound stands as a testament to the power of rational drug design in the evolution of HCV protease inhibitors. Its development, alongside other second-generation agents, was instrumental in shifting the paradigm of HCV treatment from a difficult-to-manage chronic illness to a curable disease. The advancements in potency, pangenotypic coverage, and resistance profiles embodied by this compound and its contemporaries have paved the way for the highly effective, all-oral, interferon-free regimens that are the standard of care today.

The journey from the first-generation protease inhibitors to the development of sophisticated macrocyclic compounds like this compound provides a valuable roadmap for future antiviral drug discovery. The principles of targeting essential viral enzymes, overcoming resistance, and optimizing pharmacokinetic and safety profiles remain central to the ongoing fight against viral diseases. As we move towards the goal of global HCV elimination, the contributions of pivotal second-generation inhibitors like this compound should not be understated.

References

- 1. A Survey of Hepatitis C Treatment Clinical Practice Patterns Using the Newly-Approved Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Product-Furaprevir-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Micro-PET imaging of hepatitis C virus NS3/4A protease activity using a protease-activatable retention probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. eurogentec.com [eurogentec.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Technical Guide to the Pan-Genotypic Activity of Furaprevir in Subgenomic Replicon Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the pan-genotypic antiviral activity of Furaprevir, an investigational NS3/4A protease inhibitor for the treatment of Hepatitis C Virus (HCV). The focus is on its performance in subgenomic replicon assays, a cornerstone of in-vitro antiviral drug discovery.[1][2] Detailed methodologies for the key experiments are provided, alongside quantitative data and visual representations of the underlying mechanisms and workflows.

Mechanism of Action: Inhibition of HCV NS3/4A Protease

Hepatitis C virus replicates by translating its single-stranded RNA genome into a large polyprotein. This polyprotein must be cleaved by host and viral proteases into individual structural and non-structural (NS) proteins to form a functional replication complex.[3] The HCV NS3/4A serine protease is a viral enzyme crucial for this process, responsible for multiple cleavages in the non-structural region (NS3, NS4A, NS4B, NS5A, and NS5B).[3][4]

This compound is a potent and selective inhibitor of the NS3/4A protease.[3] By binding to the active site of the enzyme, it blocks the processing of the HCV polyprotein, thereby preventing the formation of the viral replication machinery and halting viral replication.[3][5]

Caption: this compound inhibits the HCV NS3/4A protease, blocking polyprotein cleavage.

Pan-Genotypic Activity of this compound

Subgenomic replicon assays are essential tools for evaluating the efficacy of direct-acting antivirals (DAAs). These systems utilize engineered HCV genomes that can replicate autonomously within hepatoma cell lines but cannot produce infectious virus particles, making them safe and effective for screening.[2][6] this compound has demonstrated potent, pan-genotypic activity in such assays, indicating its effectiveness across a wide range of HCV genotypes.

Table 1: In Vitro Activity of this compound Against HCV Genotypes

| Assay Type | Genotypes (GT) | Potency Metric | Value Range (nM) | Notes |

|---|---|---|---|---|

| Enzyme & Replicon Assays | GT 1 to 6 | IC50 | 0.6 - 3.7 | Broadly potent against NS3/4A from all major genotypes.[3] |

| Subgenomic Replicon Assay | GT 1a | EC50 | < 2.0 | Highly potent activity observed.[3] |

| Subgenomic Replicon Assay | GT 1b | EC50 | < 2.0 | Highly potent activity observed.[3] |

| Subgenomic Replicon Assay | GT 1a | EC90 | 56.5 | In the presence of 40% human serum.[3] |

| Subgenomic Replicon Assay | GT 1b | EC90 | 15.1 | In the presence of 40% human serum.[3] |

IC50 (50% Inhibitory Concentration): Concentration of the drug that inhibits the activity of the target enzyme by 50%. EC50 (50% Effective Concentration): Concentration of the drug that reduces viral replication by 50%. EC90 (90% Effective Concentration): Concentration of the drug that reduces viral replication by 90%.

Experimental Protocol: HCV Subgenomic Replicon Assay

The following protocol outlines a standard methodology for assessing the antiviral activity of a compound like this compound using a stable HCV subgenomic replicon cell line.

3.1. Materials

-

Plasmids: Plasmid DNA containing a bicistronic HCV subgenomic replicon construct (e.g., GT 1b) downstream of a T7 promoter.[6][7] The first cistron typically encodes a selectable marker (e.g., neomycin phosphotransferase, Neo), and the second cistron contains the HCV non-structural proteins (NS3 to NS5B) under the control of an internal ribosome entry site (IRES).[6][7]

-

Cell Line: Human hepatoma cell line (e.g., Huh-7).

-

Reagents: T7 RNA polymerase for in vitro transcription, electroporation buffer, cell culture media (DMEM), fetal bovine serum (FBS), G418 for selection, and the test compound (this compound).

-

Equipment: Electroporator, cell culture incubators, real-time PCR system.

3.2. Methodology

-

In Vitro Transcription: The replicon plasmid is linearized using a restriction enzyme (e.g., ScaI) downstream of the HCV 3' NCR.[8] The linearized DNA serves as a template for in vitro transcription using T7 RNA polymerase to generate large quantities of replicon RNA.[8]

-

RNA Transfection: Huh-7 cells are harvested and washed. A specific quantity of in vitro-transcribed replicon RNA (e.g., 1 µg) is mixed with the cells (e.g., 4 x 10^6 cells) in an electroporation cuvette and subjected to an electrical pulse.[8] This process introduces the RNA into the cytoplasm of the cells.

-

Selection of Stable Replicon Cells: Transfected cells are plated and cultured in media containing G418 (e.g., 500 µg/ml).[6][8] Only cells that successfully uptake and replicate the HCV replicon RNA will express the neomycin phosphotransferase gene and survive the G418 selection. Untransfected cells are eliminated over 3-4 weeks.[6]

-

Antiviral Assay:

-

The stable replicon-harboring cells are seeded into multi-well plates.

-

Cells are treated with serial dilutions of this compound for a defined period (e.g., 48-72 hours). A no-drug (DMSO) control is included.

-

-

Quantification of HCV RNA:

-

Total cellular RNA is extracted from the treated cells.

-

HCV RNA levels are quantified using a sensitive method like real-time reverse transcription PCR (RT-PCR) or Northern blot analysis.[8]

-

The results are normalized to an internal housekeeping gene (e.g., GAPDH).

-

-

Data Analysis: The percentage of HCV RNA inhibition is calculated relative to the no-drug control. The EC50 and EC90 values are determined by plotting the inhibition data against the drug concentration using a dose-response curve fitting model.

Caption: Workflow for HCV subgenomic replicon assay to determine antiviral potency.

Resistance Profile

The development of resistance is a critical consideration for all antiviral agents. For NS3/4A protease inhibitors, resistance-associated substitutions (RASs) can emerge at specific amino acid positions within the NS3 protein.[9] While specific data on this compound-selected RASs is limited in the provided context, studies on other PIs like glecaprevir (B607649) show that substitutions commonly emerge at positions A156 or D/Q168 in replicon selection studies.[10][11] Next-generation inhibitors like this compound are often designed to maintain activity against common RASs that confer resistance to earlier-generation drugs.[11][12]

Conclusion

This compound demonstrates potent and pan-genotypic inhibitory activity against Hepatitis C virus in subgenomic replicon assays.[3] Its ability to suppress the replication of multiple HCV genotypes with low nanomolar efficacy underscores its potential as a valuable component of future combination therapies for HCV infection. The established subgenomic replicon assay provides a robust and reliable platform for the preclinical evaluation of such direct-acting antiviral agents, enabling detailed characterization of their potency, spectrum of activity, and resistance profiles.

References

- 1. Reporter Replicons for Antiviral Drug Discovery against Positive Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viral replicons as valuable tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. oaepublish.com [oaepublish.com]

- 5. Direct‐acting antivirals for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 7. Cell-Free Replication of the Hepatitis C Virus Subgenomic Replicon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hcvguidelines.org [hcvguidelines.org]

- 11. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of the pan-genotypic hepatitis C virus NS3/4A protease inhibitor voxilaprevir (GS-9857): A component of Vosevi® - PubMed [pubmed.ncbi.nlm.nih.gov]

The Researcher's Guide to Furaprevir: A Technical Whitepaper on Chemical Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Furaprevir, a potent macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Introduction: The Role of this compound in HCV Treatment

Hepatitis C is a global health concern, and the HCV NS3/4A serine protease is a crucial enzyme in the viral replication cycle, making it a prime target for antiviral drug development.[1][2] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins, which are essential for the virus to replicate.[3][4][5] this compound is a macrocyclic peptidomimetic that acts as a potent and selective inhibitor of the NS3/4A protease, thereby disrupting viral replication.[6] This guide details a robust and scalable synthetic route to this compound, suitable for producing research quantities of the active pharmaceutical ingredient (API).[6]

HCV NS3/4A Protease Signaling Pathway and Inhibition by this compound

The HCV NS3/4A protease plays a pivotal role in the viral life cycle. The viral genome is translated into a single large polyprotein, which must be cleaved into individual functional proteins for viral replication to occur. The NS3 protease, in complex with its cofactor NS4A, is responsible for four of these critical cleavages. This compound inhibits this process by binding to the active site of the NS3/4A protease, preventing the cleavage of the polyprotein and thus halting the viral replication cascade.[1][3][4]

Figure 1: HCV NS3/4A Protease Signaling and this compound Inhibition.

Chemical Synthesis of this compound: An Enabling Route

The synthesis of this compound is a multi-step process that involves the careful construction of a complex macrocyclic structure. The key challenges in this synthesis are the formation of a crucial amide bond and a ring-closing metathesis (RCM) reaction to form the macrocycle.[6] The following workflow outlines the major stages of the synthesis.

Figure 2: High-level workflow for the chemical synthesis of this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of this compound.

| Step | Description | Yield (%) |

| Amide Coupling | Formation of the linear precursor | 85-90 |

| Ring-Closing Metathesis (RCM) | Macrocyclization | 70-75 |

| Final Deprotection & Purification | Isolation of pure this compound | 90-95 |

| Overall Yield | ~55-65 |

Note: Yields are approximate and may vary based on experimental conditions and scale.

Detailed Experimental Protocols

Protocol 1: Amide Coupling

-

To a solution of Fragment A (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/g of A) is added Fragment B (1.1 eq).

-

The mixture is cooled to 0 °C.

-

A solution of a suitable coupling agent, such as HATU (1.2 eq), and a base, such as diisopropylethylamine (DIPEA, 2.0 eq), in DCM is added dropwise.

-

The reaction is stirred at room temperature for 12-16 hours, monitoring by HPLC until completion.

-

The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude coupled product.

Protocol 2: Ring-Closing Metathesis (RCM)

-

The linear precursor from the amide coupling step (1.0 eq) is dissolved in degassed toluene (B28343) (50 mL/g).

-

A Grubbs-type second-generation catalyst (e.g., Grubbs II, 0.05 eq) is added.

-

The reaction mixture is heated to 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring by HPLC.

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude macrocyclic product is then taken forward for purification.

Purification of this compound

The purification of this compound is critical to obtain a high-purity API suitable for research purposes. The process typically involves chromatographic separation followed by crystallization.

Figure 3: General workflow for the purification of this compound.

Purification Data

| Method | Purity Achieved (%) |

| Silica Gel Chromatography | >95 |

| Crystallization | >99.5 |

Detailed Purification Protocol

Protocol 3: Silica Gel Chromatography

-

The crude this compound is dissolved in a minimal amount of DCM.

-

The solution is loaded onto a silica gel column pre-equilibrated with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

The column is eluted with the solvent system, and fractions are collected.

-

Fractions are analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

-

The pure fractions are combined and the solvent is removed under reduced pressure.

Protocol 4: Crystallization

-

The purified this compound from chromatography is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or isopropanol).

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold solvent and dried under vacuum to yield pure this compound.

This technical guide provides a foundational understanding of the synthesis and purification of this compound for research applications. For detailed characterization data, including NMR and mass spectrometry, readers are encouraged to consult the primary literature.[6]

References

- 1. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Understanding the Binding Kinetics of Furaprevir to HCV Protease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health challenge, and the viral NS3/4A serine protease is a clinically validated target for direct-acting antiviral (DAA) therapies. Furaprevir (formerly known as TG-2349) is a potent, selective inhibitor of the HCV NS3/4A protease, demonstrating broad genotypic activity. A thorough understanding of the binding kinetics of this compound to its target is paramount for optimizing its clinical efficacy and overcoming potential resistance mechanisms. This technical guide provides a comprehensive overview of the binding characteristics of this compound, details established experimental protocols for kinetic analysis of HCV protease inhibitors, and visualizes key pathways and workflows.

While specific kinetic constants (k_a, k_d, K_D) for this compound are not publicly available in the reviewed literature, this guide presents its potent inhibitory activity through IC50 and EC50 values. Furthermore, it details the standard experimental methodologies employed for characterizing the binding kinetics of this class of inhibitors, which often exhibit a slow-tight binding mechanism.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the reported in vitro potency of this compound against various HCV genotypes.

| Parameter | Genotype(s) | Value | Serum Condition |

| IC50 | 1 to 6 | 0.6 - 3.7 nM | Not Specified |

| EC50 | 1a and 1b | < 2 nM | Not Specified |

| EC90 | 1a | 56.5 nM | 40% Human Serum |

| EC90 | 1b | 15.1 nM | 40% Human Serum |

Note: IC50 (half-maximal inhibitory concentration) reflects the concentration of this compound required to inhibit 50% of the HCV NS3/4A protease activity in enzymatic assays. EC50 (half-maximal effective concentration) and EC90 (90% effective concentration) represent the concentrations required to inhibit 50% and 90% of viral replication in cell-based replicon assays, respectively. The presence of human serum can affect the apparent potency of the inhibitor.

HCV NS3/4A Protease Signaling Pathway and this compound Inhibition

The HCV NS3/4A protease plays a crucial role in the viral life cycle by cleaving the HCV polyprotein into mature non-structural proteins, which are essential for viral replication. This compound is designed to bind to the active site of the NS3/4A protease, thereby blocking this cleavage process and halting viral replication.

Caption: HCV NS3/4A protease processing pathway and its inhibition by this compound.

Experimental Protocols

Detailed kinetic analysis of HCV NS3/4A protease inhibitors like this compound typically involves sophisticated biophysical techniques. The following are detailed methodologies for two key experiments.

Fluorescence Resonance Energy Transfer (FRET)-Based Kinetic Assay

This assay is commonly used to monitor the real-time cleavage of a substrate by the HCV NS3/4A protease and to determine the kinetic parameters of inhibition.

Principle: A synthetic peptide substrate is designed to contain a cleavage site for the NS3/4A protease, flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored over time.

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside)

-

Furicaprevir (or other inhibitor) stock solution in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme and Substrate Preparation:

-

Dilute the HCV NS3/4A protease to the desired concentration in the assay buffer.

-

Prepare a stock solution of the FRET substrate in DMSO and then dilute it to the working concentration in the assay buffer.

-

-

Inhibitor Preparation:

-

Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations.

-

-

Assay Setup:

-

To each well of the microplate, add the diluted inhibitor solution.

-

Add the diluted enzyme solution to each well and incubate for a pre-determined time to allow for enzyme-inhibitor binding (this is particularly important for slow-binding inhibitors).

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the donor fluorophore.

-

Monitor the increase in fluorescence intensity over time.

-

-

Data Analysis:

-

The initial reaction velocities are determined from the linear portion of the fluorescence versus time curves.

-

For slow-tight binding inhibitors, the progress curves (fluorescence vs. time) will be curvilinear. These curves can be fitted to specific equations to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D) can then be calculated as k_off / k_on.

-

Caption: Workflow for a FRET-based kinetic assay of HCV protease inhibition.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the inhibitor (ligand) is titrated into a solution of the enzyme (macromolecule) in the sample cell of a calorimeter. The heat change upon each injection is measured and used to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.

Materials:

-

Highly purified recombinant HCV NS3/4A protease

-

Furicaprevir

-

ITC buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP)

-

Isothermal titration calorimeter

-

Degassing station

Procedure:

-

Sample Preparation:

-

Dialyze both the protein and the inhibitor solutions against the same ITC buffer to minimize heats of dilution.

-

Determine the precise concentrations of the protein and inhibitor solutions.

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe.

-

Fill the reference cell with the ITC buffer.

-

Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

-

Equilibrate the instrument to the desired temperature.

-

-

Titration:

-

Perform an initial small injection to avoid artifacts from syringe placement.

-

Carry out a series of small, precisely controlled injections of the inhibitor into the protein solution.

-

Allow the system to reach equilibrium after each injection.

-

-

Data Acquisition:

-

The instrument records the heat change (as a power differential) required to maintain a zero temperature difference between the sample and reference cells after each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the K_D, n, and ΔH.

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Conclusion

Furicaprevir is a highly potent inhibitor of the HCV NS3/4A protease, a critical enzyme for viral replication. While specific kinetic constants for this compound are not yet widely published, its low nanomolar inhibitory and effective concentrations underscore its strong binding affinity. The experimental protocols detailed in this guide for FRET-based kinetic assays and Isothermal Titration Calorimetry represent the gold standards for characterizing the binding kinetics of HCV protease inhibitors. A comprehensive understanding of these kinetic parameters is essential for the continued development and strategic deployment of this compound and other next-generation DAAs in the fight against Hepatitis C. The provided visualizations of the viral pathway and experimental workflows serve as valuable tools for researchers in this field.

In Vitro Metabolism and Stability of Furaprevir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: Furaprevir (also known as TG-2349) is a potent, second-generation, direct-acting antiviral agent targeting the hepatitis C virus (HCV) NS3/4A protease. Understanding the metabolic fate and stability of this compound is critical for its development and clinical application. This technical guide provides a comprehensive overview of the initial in vitro metabolism and stability studies essential for characterizing a compound like this compound. While specific preclinical data for this compound is not extensively published, this document outlines the standard experimental protocols and data presentation formats used in the pharmaceutical industry for such an evaluation. The primary metabolic pathways are discussed, with a known emphasis on metabolism mediated by Cytochrome P450 3A (CYP3A) enzymes.

Introduction

Furanprevir is a novel, highly selective inhibitor of the HCV NS3/4A serine protease, an enzyme crucial for viral replication. Early assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to predicting its in vivo pharmacokinetic profile and potential for drug-drug interactions. This guide focuses on the in vitro systems used to evaluate the metabolic stability, identify metabolic pathways, and characterize the enzymes responsible for the biotransformation of this compound.

Metabolic Stability Assessment

Metabolic stability assays are designed to determine the rate at which a compound is metabolized by liver enzymes. These studies are typically conducted using human liver microsomes and hepatocytes, providing an estimate of the intrinsic clearance (CLint) and metabolic half-life (t½).

Experimental Protocol: Microsomal Stability

Objective: To determine the rate of metabolism of this compound primarily by Phase I enzymes, particularly cytochrome P450s.

Materials:

-

Test System: Pooled Human Liver Microsomes (HLM).

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

-

Test Compound: this compound (typically at a concentration of 1 µM).

-

Positive Controls: Compounds with known metabolic profiles (e.g., testosterone (B1683101) for high clearance, verapamil (B1683045) for moderate clearance).

-

Quenching Solution: Acetonitrile or methanol (B129727) containing an internal standard.

Procedure:

-

This compound is pre-incubated with HLM in potassium phosphate buffer at 37°C.

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reaction in each aliquot is terminated by adding a cold quenching solution.

-

Control incubations are performed without the NADPH regenerating system to assess non-enzymatic degradation.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Metabolic Stability of this compound (Illustrative Data)

Note: The following data are illustrative examples, as specific quantitative results for this compound are not publicly available.

| Test System | This compound Concentration (µM) | Protein Concentration (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 1 | 0.5 | 45 | 30.8 |

| Rat Liver Microsomes | 1 | 0.5 | 35 | 39.6 |

| Dog Liver Microsomes | 1 | 0.5 | 55 | 25.2 |

| Human Hepatocytes | 1 | 1 x 10⁶ cells/mL | 60 | 23.1 (µL/min/10⁶ cells) |

Visualization: Microsomal Stability Workflow

Metabolite Identification and Profiling

Metabolite identification (MetID) studies are conducted to determine the structure of metabolites formed from the parent drug. This is crucial for understanding clearance pathways and identifying potentially active or toxic metabolites.

Experimental Protocol: Metabolite Profiling

Objective: To identify the major metabolites of this compound in human liver preparations.

Procedure:

-

Incubations are performed similarly to the stability assays but often with a higher concentration of this compound (e.g., 10 µM) and for a longer duration to generate sufficient quantities of metabolites.

-

Both human liver microsomes (for Phase I metabolites) and hepatocytes (for Phase I and Phase II metabolites) are used.

-

Samples are analyzed using high-resolution mass spectrometry (HR-MS), such as Q-TOF or Orbitrap LC-MS/MS.

-

Data is processed using metabolite profiling software to detect potential metabolites by comparing samples from active incubations with control samples (time zero or no cofactor).

-

The structures of potential metabolites are elucidated based on their accurate mass, fragmentation patterns (MS/MS spectra), and chromatographic retention times relative to the parent drug.

Data Presentation: Putative Metabolites of this compound (Illustrative)

Note: This table presents hypothetical metabolites based on common biotransformations for this class of drugs.

| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent | Test System |

| M1 | Mono-hydroxylation | +16 Da | HLM, Hepatocytes |

| M2 | Di-hydroxylation | +32 Da | HLM, Hepatocytes |

| M3 | N-dealkylation | - C₂H₄ | HLM, Hepatocytes |

| M4 | Glucuronidation of M1 | +176 Da | Hepatocytes |

CYP Reaction Phenotyping

Reaction phenotyping studies are performed to identify the specific cytochrome P450 enzymes responsible for the metabolism of a drug. This is critical for predicting drug-drug interactions.

Experimental Protocol: CYP Phenotyping

Objective: To determine the contribution of major CYP isoforms to the metabolism of this compound.

Methods:

-

Recombinant Human CYPs: this compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to directly assess which enzymes can metabolize the drug.

-

Chemical Inhibition in HLM: this compound is incubated with pooled human liver microsomes in the presence and absence of specific CYP chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6). A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that enzyme.

Data Analysis: The rate of this compound depletion is measured for each condition. The percentage of inhibition caused by chemical inhibitors or the relative activity of recombinant enzymes is calculated to estimate the contribution of each CYP isoform.

Data Presentation: CYP Contribution to this compound Metabolism (Illustrative)

Note: Based on literature suggesting CYP3A is the main metabolic enzyme for this compound[1].

| Method | CYP Isoform | Result | Conclusion |

| Recombinant CYPs | CYP3A4 | High turnover | Major contributor |

| CYP2C8 | Low turnover | Minor contributor | |

| Other CYPs | Negligible turnover | Not significantly involved | |

| Chemical Inhibition | Ketoconazole (CYP3A4 inhibitor) | >80% inhibition of metabolism | Confirms major role of CYP3A4 |

| Other inhibitors | <10% inhibition of metabolism | Confirms minor role of other CYPs |

Visualization: Metabolic Pathway of this compound

Conclusion

The in vitro metabolism and stability profile of this compound, as outlined by standard industry methodologies, indicates that it is a substrate for hepatic metabolism, primarily mediated by the CYP3A4 enzyme. The illustrative data suggest moderate metabolic stability. These initial studies are fundamental for guiding further non-clinical and clinical development, including the design of drug-drug interaction studies and the prediction of human pharmacokinetics. While detailed public data on this compound's in vitro ADME properties are limited, the established role of CYP3A4 in its metabolism is a key characteristic for this HCV NS3/4A protease inhibitor.

References

Methodological & Application

Application Notes and Protocols for Furaprevir in in vitro HCV Replicon Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaprevir is a potent, direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV). It functions as a selective inhibitor of the HCV non-structural protein 3/4A (NS3/4A) serine protease, a critical enzyme in the viral replication cycle. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature viral proteins essential for the formation of the replication complex. By blocking this proteolytic activity, this compound effectively halts viral replication. This document provides a detailed protocol for evaluating the in vitro efficacy of this compound using a subgenomic HCV replicon assay, a standard method for assessing the antiviral potency of HCV inhibitors.

Quantitative Data Summary

The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), the concentration at which a 50% reduction in HCV replicon replication is observed. Its cytotoxicity is determined by the 50% cytotoxic concentration (CC50), the concentration that results in a 50% reduction in host cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.

| Compound | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | Genotype 1a | <2 | >50 | >25000 |

| This compound | Genotype 1b | <2 | >50 | >25000 |

Note: EC50 values are reported to be below 2 nM in subgenomic replicon assays for both genotypes 1a and 1b[1]. A precise CC50 value is not publicly available but is understood to be significantly higher, indicating low cytotoxicity. For the purpose of this table, a conservative estimate of >50 µM is used to calculate the SI.

Mechanism of Action of this compound

HCV replication begins with the translation of the viral RNA genome into a large polyprotein. The NS3/4A serine protease, a complex of the NS3 and NS4A viral proteins, is essential for processing this polyprotein into functional non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that form the viral replication complex. This compound is a competitive inhibitor that binds to the active site of the NS3/4A protease, preventing the cleavage of the polyprotein and thereby inhibiting viral replication.[1][2]

Caption: this compound inhibits the HCV NS3/4A protease, preventing polyprotein cleavage.

Experimental Protocols

Protocol 1: In Vitro HCV Replicon Luciferase Assay

This protocol details the procedure for determining the EC50 value of this compound against a specific HCV genotype using a luciferase-based subgenomic replicon assay.

1. Materials and Reagents:

-

Huh-7 human hepatoma cell line stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).

-

G418 (Geneticin) for maintaining selection pressure on the replicon-containing cells.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Sterile, white, opaque 96-well cell culture plates.

-

Luciferase assay reagent kit.

-

Luminometer for plate reading.

-

CO2 incubator (37°C, 5% CO2).